(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted fluorophenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL is used as a building block for the synthesis of various chiral compounds. Its unique stereochemistry makes it valuable for the development of enantiomerically pure pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (1R,2S)-1-Amino-1-(3-fluorophenyl)propan-2-OL and (1S,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL. These compounds share the same molecular formula but differ in their stereochemistry.
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring high enantiomeric purity and specific interactions with chiral targets.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
InChI Key |
APRWPWYZYYKDDF-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)N)O |
Origin of Product |
United States |
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